Chemical structure and physical properties of[3-(Phenylsulfonyl)phenyl]phenyl sulfone
Chemical structure and physical properties of[3-(Phenylsulfonyl)phenyl]phenyl sulfone
An In-depth Technical Guide to 1,3-Bis(phenylsulfonyl)benzene
Introduction: Unveiling the Core Structure
[3-(Phenylsulfonyl)phenyl]phenyl sulfone, more systematically named 1,3-bis(phenylsulfonyl)benzene, is a diaryl sulfone characterized by a central benzene ring substituted at the 1 and 3 positions with phenylsulfonyl groups. This meta-substitution pattern distinguishes it from its 1,4- (para) and 1,2- (ortho) isomers, imparting unique electronic and steric properties. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which significantly influences the chemical reactivity and physical properties of the molecule. The presence of two such groups on a single aromatic core creates a molecule with a distinct electron density distribution, making it a subject of interest in materials science and as a potential scaffold in medicinal chemistry.
The diaryl sulfone motif is a key structural component in a variety of biologically active compounds, exhibiting properties such as antifungal, antibacterial, and anti-tumor activities.[1] They are also found in drugs that act as enzyme inhibitors, for instance, against HIV-1 reverse transcriptase.[1] While the direct application of 1,3-bis(phenylsulfonyl)benzene in drug development is an emerging area of research, its rigid structure and the established biological relevance of the diaryl sulfone core make it a compelling candidate for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1,3-bis(phenylsulfonyl)benzene, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The chemical structure of 1,3-bis(phenylsulfonyl)benzene is foundational to understanding its properties and reactivity.
Caption: General workflow for the synthesis of 1,3-bis(phenylsulfonyl)benzene via Ullmann condensation.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diiodobenzene (1.0 eq.), sodium benzenesulfinate (2.2 eq.), and a copper(I) iodide (CuI) catalyst (10-20 mol%).
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Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction concentration is typically in the range of 0.1-0.5 M.
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Ligand Addition (Optional): In some cases, the addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine), can accelerate the reaction and improve yields. [2]If used, add the ligand (20-40 mol%) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to a temperature between 110-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1,3-bis(phenylsulfonyl)benzene.
Applications in Research and Drug Development
The unique structural and electronic properties of 1,3-bis(phenylsulfonyl)benzene make it a molecule of interest in both materials science and medicinal chemistry.
Materials Science: A Core for Thermally Activated Delayed Fluorescence (TADF) Emitters
Recent research has highlighted the use of 1,3-bis(phenylsulfonyl)benzene as an electron-accepting core in the design of blue thermally activated delayed fluorescence (TADF) molecules. [3]In these materials, the strong electron-withdrawing nature of the two phenylsulfonyl groups facilitates the formation of a charge-transfer excited state when combined with a suitable electron-donating moiety. The meta-substitution pattern of 1,3-bis(phenylsulfonyl)benzene has been shown to result in a small singlet-triplet splitting energy, a key requirement for efficient TADF. [3]This property allows for the harvesting of triplet excitons, leading to high-efficiency organic light-emitting diodes (OLEDs).
Medicinal Chemistry: A Scaffold for Drug Design
The diaryl sulfone scaffold is a well-established pharmacophore in medicinal chemistry. [4]The rigid orientation of the two phenylsulfonyl groups in 1,3-bis(phenylsulfonyl)benzene provides a defined three-dimensional structure that can be exploited for the rational design of enzyme inhibitors or receptor ligands.
Potential Therapeutic Applications of the Diaryl Sulfone Scaffold:
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Antimicrobial Agents: The sulfone group is present in various antibacterial and antifungal compounds. [1][5]* Anticancer Agents: Some diaryl sulfone derivatives have demonstrated anti-proliferative activity against cancer cell lines. [6]* Enzyme Inhibition: The diaryl sulfone moiety can act as a key binding element in the active site of various enzymes. [1] The 1,3-bis(phenylsulfonyl)benzene core can serve as a central scaffold for the synthesis of compound libraries. By functionalizing the peripheral phenyl rings, a diverse range of molecules can be generated for screening in various biological assays.
Caption: Drug discovery workflow utilizing the 1,3-bis(phenylsulfonyl)benzene scaffold.
Safety and Handling
As a laboratory chemical, 1,3-bis(phenylsulfonyl)benzene should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from related sulfone and benzene-containing compounds can provide guidance.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [7]* Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7] First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1,3-Bis(phenylsulfonyl)benzene is a molecule with significant potential, bridging the fields of materials science and medicinal chemistry. Its well-defined structure, characterized by two strong electron-withdrawing groups in a meta-arrangement, has already demonstrated utility in the development of advanced materials for optoelectronic applications. Furthermore, as a rigid scaffold bearing the biologically relevant diaryl sulfone motif, it presents a valuable platform for the design and synthesis of new therapeutic agents. This guide has provided a foundational understanding of its chemical and physical properties, synthetic accessibility, and emerging applications. As research continues, the full potential of 1,3-bis(phenylsulfonyl)benzene in both academic and industrial settings is yet to be fully realized, making it a compelling subject for further investigation.
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